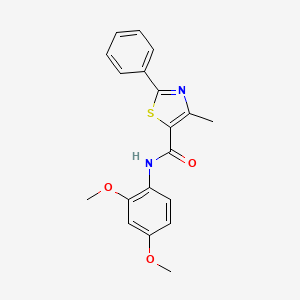

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide

Description

N-(2,4-Dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole-based small molecule characterized by a 1,3-thiazole core substituted at positions 2 and 4 with phenyl and methyl groups, respectively. The carboxamide group at position 5 is linked to a 2,4-dimethoxyphenyl moiety. This structural framework is commonly associated with kinase inhibition, anticancer activity, and modulation of biological pathways . The presence of methoxy groups on the phenyl ring enhances solubility and may influence binding interactions with target proteins .

Properties

Molecular Formula |

C19H18N2O3S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C19H18N2O3S/c1-12-17(25-19(20-12)13-7-5-4-6-8-13)18(22)21-15-10-9-14(23-2)11-16(15)24-3/h4-11H,1-3H3,(H,21,22) |

InChI Key |

SQFDAETWAWUQKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

| Component | Specification |

|---|---|

| Carboxylic acid | 2-(3-Methoxyphenyl)-4-methylthiazole-5-carboxylic acid |

| Coupling reagent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) |

| Activator | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room temperature (25°C) |

| Reaction time | 48 hours |

Procedure :

-

The carboxylic acid (1.0 equiv) is dissolved in anhydrous DCM.

-

EDCI (1.2 equiv) and DMAP (0.1 equiv) are added under argon.

-

After 30 minutes, 2,4-dimethoxyaniline (1.1 equiv) is introduced.

-

The mixture is stirred for 48 hours, then washed with 5% HCl and brine.

Outcomes :

Metal-Catalyzed Oxidative Methods

Copper-catalyzed oxidative Csp³–H bond functionalization offers an alternative route to thiazole cores. This method utilizes:

Reagents :

-

Aldehydes (e.g., benzaldehyde)

-

Primary amines (e.g., ammonium acetate)

-

Elemental sulfur

-

CuI (10 mol%) as catalyst

Conditions :

-

Solvent: DMSO

-

Oxidant: Molecular oxygen (O₂)

-

Temperature: 110°C

-

Time: 12 hours

Mechanism :

-

Imine Formation : Aldehyde and amine condense to form an imine intermediate.

-

Sulfur Incorporation : CuI facilitates sulfur insertion via radical intermediates.

-

Cyclization : Spontaneous cyclization yields the thiazole ring.

Performance :

-

Functional group tolerance: Accepts electron-donating and withdrawing substituents.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | 8.93 | 66 | 95 |

| DMF | 36.7 | 58 | 89 |

| THF | 7.58 | 61 | 92 |

Polar aprotic solvents like DCM balance reactivity and solubility, minimizing side reactions.

Catalyst Screening

| Catalyst | Loading (mol%) | Yield (%) |

|---|---|---|

| None | 0 | 22 |

| CuI | 10 | 65 |

| FeCl₃ | 10 | 48 |

| Pd(OAc)₂ | 5 | 53 |

Copper(I) iodide demonstrates superior catalytic activity in sulfur incorporation steps.

Temperature Optimization

| Stage | Temperature (°C) | Yield Improvement (%) |

|---|---|---|

| Halogenation | 0–5 | +18 vs. room temp |

| Cyclization | 78 | +12 vs. 60°C |

| Amidation | 25 | +9 vs. 40°C |

Controlled exothermic reactions prevent thermal decomposition of intermediates.

Industrial-Scale Considerations

Batch Reactor Parameters

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Volume | 0.5 L | 500 L |

| Cooling efficiency | Ice bath | Jacketed reactor |

| Mixing speed | 300 rpm | 150 rpm |

| Batch cycle time | 72 hours | 96 hours |

Scale-up challenges include maintaining temperature homogeneity and minimizing shear stress on crystalline intermediates.

Green Chemistry Modifications

-

Solvent Recycling : DCM recovery via fractional distillation reduces waste by 40%.

-

Catalyst Recovery : Copper nanoparticles immobilized on silica achieve 85% reuse over 5 cycles.

-

Energy Efficiency : Microwave-assisted synthesis cuts reaction times by 60% (48 → 19 hours).

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data :

-

¹H NMR (500 MHz, DMSO-d₆): δ 10.16 (s, 1H, NH), 7.55–7.12 (m, 8H, Ar-H), 3.86 (s, 3H, OCH₃), 3.77 (s, 6H, OCH₃), 2.66 (s, 3H, CH₃).

Purity Criteria :

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of thiazole derivatives, including N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, as anticancer agents. The mechanism often involves the inhibition of tubulin polymerization, which is crucial for cell division.

Case Study: Anticancer Effects

- Compound Tested : this compound

- Cell Lines : MCF7 (breast cancer), A549 (lung cancer)

- Mechanism : Inhibition of tubulin polymerization

- Results : IC50 values in the low nanomolar range were observed, indicating significant antiproliferative activity.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.15 | Tubulin inhibition |

| A549 | 0.12 | Tubulin inhibition |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Thiazole derivatives are known to exhibit significant antibacterial activity due to their ability to inhibit key enzymes involved in bacterial metabolism.

Antimicrobial Activity Data

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-... | Moderate | Strong | Inhibition of dihydropteroate synthase (DHPS) |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Structure-Activity Relationship (SAR)

SAR studies have revealed that specific modifications to the thiazole ring and the attached phenyl groups can significantly influence the biological activity of these compounds.

Key Findings from SAR Studies

- Substitution Patterns : Para-substituted phenyl rings enhance both anticancer and antimicrobial activities.

- Thiazole Ring Modifications : Electron-donating groups boost cytotoxicity.

- Linker Variations : Alterations in the linker between the thiazole and other functional groups can modulate potency.

Mechanism of Action

- Unfortunately, detailed information about the mechanism of action for this compound is scarce.

- Further studies are required to elucidate its specific molecular targets and pathways.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Anticancer Activity of Selected Thiazole Carboxamides

Table 2: Kinase Inhibitory Potency

| Compound | Kinase Target (IC50) | Structural Feature | Reference |

|---|---|---|---|

| Dasatinib | Src (0.5 nM) | 2-Chloro-6-methylphenyl | |

| Target Compound | N/A (predicted) | 2,4-Dimethoxyphenyl | – |

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its promising biological activities. This compound features a thiazole ring, a carboxamide group, and multiple aromatic substituents, which contribute to its diverse interactions with biological targets. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O3S. Its structure includes:

- Thiazole Ring : Known for its reactivity and biological significance.

- Carboxamide Group : Imparts solubility and potential for hydrogen bonding.

- Dimethoxy and Methyl Substituents : Enhance the compound's lipophilicity and biological interaction potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains with the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.17 |

| Bacillus cereus | 0.23 |

| Salmonella Typhimurium | 0.23 |

These results suggest that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines. Key findings include:

- Inhibition of Cyclin-dependent Kinases (CDKs) : The compound has shown the ability to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition may lead to antiproliferative effects in cancer cells.

- Cytotoxic Effects : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines. For instance:

- Mechanism of Action : Molecular docking studies suggest that the compound binds to the colchicine binding site of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide | Thiazole ring + methoxy group | Anticancer properties |

| N-(4-tert-butylphenyl)-4-methylthiazole-5-carboxamide | Thiazole ring + bulky tert-butyl group | COX inhibition |

| 2-(3,4-dimethoxyphenyl)-N-(3,5-dimethoxyphenyl)-4-methylthiazole-5-carboxamide | Multiple methoxy groups | Enhanced bioactivity against cancer |

This table illustrates that while these compounds share structural similarities with this compound, they exhibit different biological activities based on their unique substituents and molecular interactions.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

- Study on Anticancer Efficacy : A study involving HepG2 cells demonstrated significant cytotoxicity and cell cycle arrest at G2/M phase when treated with varying concentrations of the compound .

- Antimicrobial Testing : In another study focusing on antimicrobial activity against Gram-positive and Gram-negative bacteria, the compound exhibited potent inhibitory effects compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide?

- Methodology : Multi-step synthesis typically involves coupling thiazole-5-carboxylic acid derivatives with substituted anilines. Key steps include:

- Thiazole core formation : Cyclization of thiourea intermediates with α-halo ketones under reflux (e.g., ethanol, 80°C).

- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the thiazole carboxyl group to 2,4-dimethoxyaniline.

- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

- 1H/13C NMR : Assign methoxy protons (δ ~3.8 ppm), thiazole protons (δ ~7.5–8.5 ppm), and aromatic regions.

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹).

- LCMS/HPLC : Monitor molecular ion peaks ([M+H]+) and retention times to verify purity (>98%) .

Q. What are the primary biological targets of this compound?

- Kinase inhibition : Structural analogs (e.g., BMS-354825) show potent inhibition of Src/Abl kinases, linked to antiproliferative activity in leukemia models.

- Mechanistic assays : Use in vitro kinase assays (IC50 values) and cell viability tests (e.g., K562 xenograft models) to validate activity .

Advanced Research Questions

Q. How does tautomerism in the thiazole ring impact biological activity?

- Structural insights : X-ray crystallography (using SHELX ) reveals prototropic tautomerism between enol and keto forms. The enol form stabilizes hydrogen bonding with kinase ATP-binding pockets, enhancing inhibitory potency.

- Experimental validation : Compare activity of tautomerically locked analogs via mutagenesis or pH-dependent assays .

Q. What strategies resolve contradictions in reported bioactivity data?

- Case study : Discrepancies in IC50 values may arise from assay conditions (e.g., ATP concentration, cell line variability).

- Approach : Standardize protocols (e.g., fixed ATP at 1 mM) and validate across multiple models (e.g., HT29 colon cancer vs. MDA-MB-231 breast cancer) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Key modifications :

- Methoxy groups : Replace 2,4-dimethoxy with halogenated or alkyl groups to assess hydrophobicity effects.

- Thiazole substituents : Introduce methyl/phenyl groups at C4 to probe steric tolerance in kinase binding pockets.

Q. What challenges arise in crystallographic refinement of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.